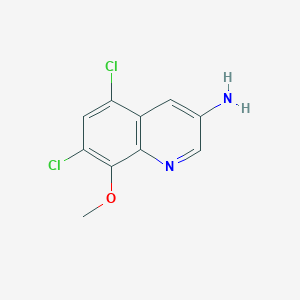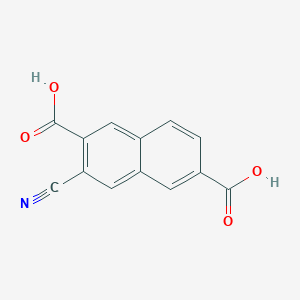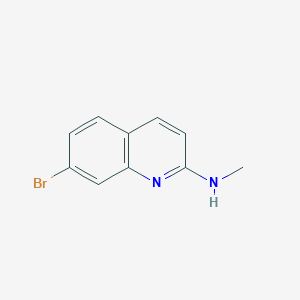
2,4-Dichloro-6-ethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dicloro-6-etoxiquinolina: es un derivado de quinolina caracterizado por la presencia de dos átomos de cloro en las posiciones 2 y 4, y un grupo etoxi en la posición 6 del anillo de quinolina. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal y las aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,4-Dicloro-6-etoxiquinolina normalmente implica la cloración de 6-etoxiquinolina. Las condiciones de reacción a menudo incluyen el uso de agentes clorantes como pentacloruro de fósforo (PCl5) o cloruro de tionilo (SOCl2) a temperaturas controladas para asegurar una cloración selectiva en las posiciones deseadas.
Métodos de producción industrial: La producción industrial de 2,4-Dicloro-6-etoxiquinolina puede implicar procesos de cloración a gran escala con condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas como la recristalización y la cromatografía son comunes en entornos industriales.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: 2,4-Dicloro-6-etoxiquinolina puede sufrir reacciones de oxidación para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de dihidroquinolina.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los átomos de cloro con otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el peróxido de hidrógeno (H2O2) o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno (H2) son típicos.
Sustitución: Nucleófilos como aminas o tioles se pueden utilizar en condiciones básicas.
Productos principales:
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de dihidroquinolina.
Sustitución: Derivados de amino o tioquinolina.
Aplicaciones Científicas De Investigación
Química: 2,4-Dicloro-6-etoxiquinolina se utiliza como intermedio en la síntesis de diversos compuestos heterocíclicos. Su reactividad lo convierte en un valioso bloque de construcción en la síntesis orgánica.
Biología: En la investigación biológica, los derivados de quinolina se estudian por sus potenciales propiedades antimicrobianas, antivirales y anticancerígenas. Se investiga 2,4-Dicloro-6-etoxiquinolina por su capacidad para inhibir enzimas y vías específicas en organismos patógenos.
Medicina: El compuesto se explora por su potencial terapéutico en el tratamiento de enfermedades como la malaria, el cáncer y las infecciones bacterianas. Sus características estructurales le permiten interactuar eficazmente con los objetivos biológicos.
Industria: En el sector industrial, 2,4-Dicloro-6-etoxiquinolina se utiliza en la producción de tintes, pigmentos y agroquímicos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de 2,4-Dicloro-6-etoxiquinolina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o los sitios alostéricos, bloqueando así el acceso del sustrato. En la investigación del cáncer, puede inducir la apoptosis al interrumpir las vías y mecanismos de señalización celulares.
Comparación Con Compuestos Similares
Compuestos similares:
2,4-Dicloroquinolina: Carece del grupo etoxi, lo que lo hace menos versátil en ciertas reacciones.
6-Etoxiquinolina: Carece de los átomos de cloro, lo que afecta su reactividad y actividad biológica.
2,4-Dicloro-6-metoxiquinolina: Estructura similar pero con un grupo metoxi en lugar de un grupo etoxi, lo que lleva a diferentes propiedades químicas.
Unicidad: La combinación única de grupos cloro y etoxi de 2,4-Dicloro-6-etoxiquinolina mejora su reactividad y aplicaciones potenciales en varios campos. Sus características estructurales permiten interacciones selectivas con objetivos biológicos, lo que lo convierte en un compuesto valioso en la investigación científica y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C11H9Cl2NO |
|---|---|
Peso molecular |
242.10 g/mol |
Nombre IUPAC |
2,4-dichloro-6-ethoxyquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-2-15-7-3-4-10-8(5-7)9(12)6-11(13)14-10/h3-6H,2H2,1H3 |
Clave InChI |
OLNDNAJZRNAGQJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(C=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)
![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)

![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)

![2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)







